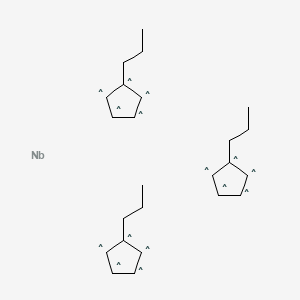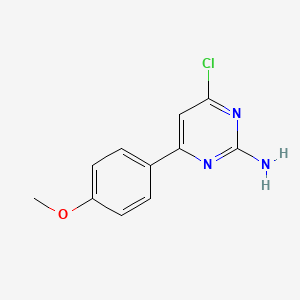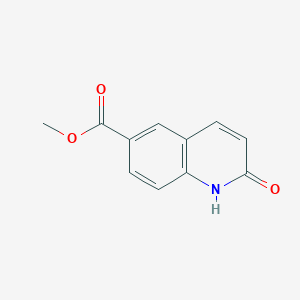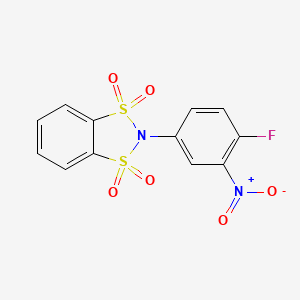
Tris(i-propylcyclopentadienyl)neodymium
Overview
Description
Tris(i-propylcyclopentadienyl)neodymium is an organometallic compound with the chemical formula C24H21Nd. It is a purple solid that is sensitive to air and moisture . This compound is part of the broader class of cyclopentadienyl complexes, which are known for their applications in catalysis and materials science .
Mechanism of Action
Target of Action
Tris(i-propylcyclopentadienyl)neodymium is primarily used as a precursor for neodymium thin film deposition . The primary target of this compound is the substrate on which the thin film is to be deposited. The role of the substrate is to provide a surface for the deposition of the neodymium thin film.
Mode of Action
The compound interacts with its target (the substrate) through a process known as Atomic Layer Deposition (ALD). In this process, the this compound is heated to a delivery temperature of 160°C under a pressure of 0.7 Torr . This causes the compound to vaporize and react with the substrate, resulting in the deposition of a thin film of neodymium on the substrate.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(i-propylcyclopentadienyl)neodymium is typically synthesized by reacting cyclopentadiene with isopropylmagnesium chloride to produce bis(isopropylcyclopentadienyl)magnesium. This intermediate is then reacted with neodymium chloride to yield the final product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves standard organometallic preparation techniques under inert atmosphere conditions to prevent degradation by air or moisture .
Chemical Reactions Analysis
Types of Reactions: Tris(i-propylcyclopentadienyl)neodymium can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form neodymium oxides.
Reduction: It can be reduced to lower oxidation states of neodymium.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using strong acids or bases.
Major Products:
Oxidation: Neodymium oxides.
Reduction: Lower oxidation state neodymium complexes.
Substitution: Various substituted cyclopentadienyl neodymium complexes.
Scientific Research Applications
Tris(i-propylcyclopentadienyl)neodymium has several applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and organic synthesis.
Medicine: Investigated for its potential use in radiopharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for neodymium-based magnetic materials
Comparison with Similar Compounds
- Tris(cyclopentadienyl)neodymium
- Tris(methylcyclopentadienyl)neodymium
- Tris(ethylcyclopentadienyl)neodymium
Comparison: Tris(i-propylcyclopentadienyl)neodymium is unique due to the presence of isopropyl groups on the cyclopentadienyl ligands, which can influence its reactivity and stability. Compared to its analogs, this compound may exhibit different solubility and catalytic properties, making it suitable for specific applications where other cyclopentadienyl neodymium complexes might not be as effective .
Properties
InChI |
InChI=1S/3C8H11.Nb/c3*1-2-5-8-6-3-4-7-8;/h3*3-4,6-7H,2,5H2,1H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPOIGCIHXUWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Nb] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33Nb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69021-85-8 | |
| Record name | Tris(isopropylcyclopentadienyl)neodymium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-3'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150417.png)
![4-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B3150420.png)
![4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150423.png)
![4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol](/img/structure/B3150428.png)



![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B3150459.png)


![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine](/img/structure/B3150481.png)



